molecular formula C19H20N4O2 B12266132 2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrazin-4-amine

2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrazin-4-amine

Cat. No.: B12266132
M. Wt: 336.4 g/mol
InChI Key: FNPCOPDZCMMYSW-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrazin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrazin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1,4-benzodioxane-6-amine with cyclopropylamine under specific conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including methylation and cyclization, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions. The choice of solvents, catalysts, and reaction temperatures are critical factors that can influence the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrazin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrazin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases such as Alzheimer’s and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    N-alkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides: These compounds share the benzodioxin moiety and have been studied for their potential therapeutic applications.

    N-substituted-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamides: Known for their antibacterial properties.

Uniqueness

2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrazin-4-amine stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

2-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylpyrazolo[1,5-a]pyrazin-4-amine

InChI

InChI=1S/C19H20N4O2/c1-22(12-13-2-5-17-18(10-13)25-9-8-24-17)19-16-11-15(14-3-4-14)21-23(16)7-6-20-19/h2,5-7,10-11,14H,3-4,8-9,12H2,1H3

InChI Key

FNPCOPDZCMMYSW-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCCO2)C3=NC=CN4C3=CC(=N4)C5CC5

Origin of Product

United States

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